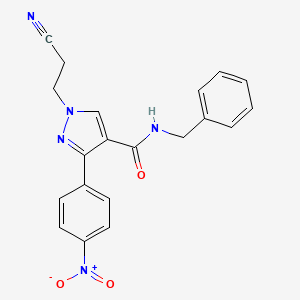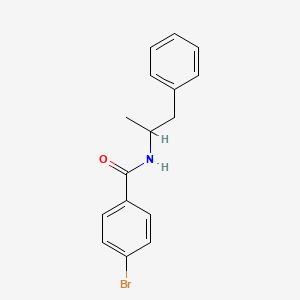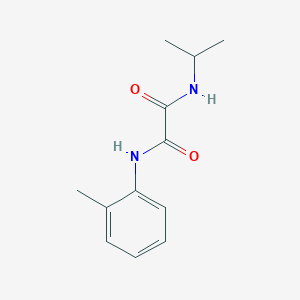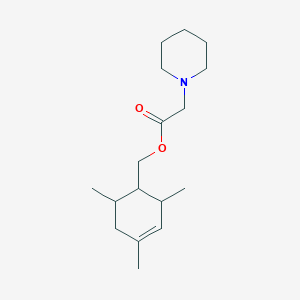
N-benzyl-1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a benzyl group, a cyanoethyl group, a nitrophenyl group, and a pyrazole carboxamide core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized by the condensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced via a Michael addition reaction, where acrylonitrile is added to the pyrazole derivative.
N-Benzylation: The benzyl group is introduced through an N-alkylation reaction using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.
Nitration: The nitrophenyl group is introduced by nitration of the corresponding phenyl derivative using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
N-benzyl-1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various N-alkyl or N-aryl pyrazole derivatives.
科学研究应用
N-benzyl-1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N-benzyl-1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
相似化合物的比较
Similar Compounds
- N-benzyl-1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxamide
- N-benzyl-1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carboxamide
- N-benzyl-1-(2-cyanoethyl)-3-(4-chlorophenyl)pyrazole-4-carboxamide
Uniqueness
N-benzyl-1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for specific research applications.
属性
IUPAC Name |
N-benzyl-1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c21-11-4-12-24-14-18(20(26)22-13-15-5-2-1-3-6-15)19(23-24)16-7-9-17(10-8-16)25(27)28/h1-3,5-10,14H,4,12-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATQSJOTDDTADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Propan-2-yloxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4900332.png)
![4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4900336.png)
![N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide](/img/structure/B4900340.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4900348.png)
![1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE](/img/structure/B4900356.png)
![N-[3-(5-chloropyridin-3-yl)oxy-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4900364.png)

![N-methyl-1-[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4900379.png)

![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3,5-dimethylphenyl)propanamide](/img/structure/B4900417.png)


![1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4900426.png)
